7,8,9,10-Tetrahydrophenanthridine
Overview
Description
7,8,9,10-Tetrahydrophenanthridine is a nitrogen-containing heterocyclic compound It is a derivative of phenanthridine, which is known for its DNA-binding properties and various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,8,9,10-Tetrahydrophenanthridine can be synthesized through various methods. One common approach involves the dehydrative cyclization of 3-(2-acylaminophenylthio)cyclohex-2-enones using polyphosphoric acid . This method allows for the formation of the tetrahydrophenanthridine ring system in a single operation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polyphosphoric acid as a dehydrating agent is common in industrial settings due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7,8,9,10-Tetrahydrophenanthridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Phenanthridinone derivatives.
Reduction: More saturated tetrahydrophenanthridine derivatives.
Substitution: Functionalized tetrahydrophenanthridine compounds with various substituents.
Scientific Research Applications
7,8,9,10-Tetrahydrophenanthridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for their potential as DNA-binding agents and fluorescent markers.
Medicine: Research is ongoing to explore its potential as an antitumor and antiparasitic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydrophenanthridine involves its interaction with biological molecules such as DNA. It can intercalate between DNA bases, disrupting the normal function of the DNA and leading to various biological effects. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Phenanthridine: The parent compound, known for its DNA-binding properties.
Acridine: An isomer of phenanthridine with similar biological activities.
Ethidium Bromide: A phenanthridine derivative used as a fluorescent marker for DNA.
Uniqueness: 7,8,9,10-Tetrahydrophenanth
Properties
IUPAC Name |
7,8,9,10-tetrahydrophenanthridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h3-4,7-9H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFULQWWMMHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397174 | |
Record name | 7,8,9,10-tetrahydrophenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62833-92-5 | |
Record name | 7,8,9,10-tetrahydrophenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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